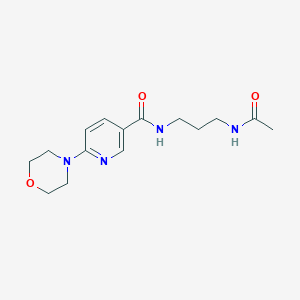![molecular formula C13H15N3O2 B7498302 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B7498302.png)
6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione, also known as BMMD, is a pyrimidine derivative that has gained attention in the scientific community due to its potential use in cancer treatment. This compound has been shown to have significant anti-cancer properties and is currently being studied for its mechanism of action and potential applications in cancer therapy.
作用機序
The exact mechanism of action of 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione is not fully understood, but it is believed to act by inhibiting the activity of thymidylate synthase, an enzyme that is required for DNA synthesis. This inhibition leads to the accumulation of DNA damage and ultimately, cell death. 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione has also been shown to inhibit the activity of dihydrofolate reductase, another enzyme involved in DNA synthesis.
Biochemical and Physiological Effects:
6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of thymidylate synthase and dihydrofolate reductase. 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione has also been shown to have anti-inflammatory properties and may have potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione for lab experiments is its ability to inhibit the growth of cancer cells, making it a valuable tool for cancer research. Additionally, 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione has been shown to have low toxicity, making it safe for use in cell culture and animal studies. However, one limitation of 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione. Additionally, further studies are needed to fully understand the mechanism of action of 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione and its potential use in combination with other anti-cancer drugs. Finally, research is needed to explore the potential use of 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione in the treatment of other diseases, such as inflammatory disorders.
合成法
The synthesis of 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione involves the reaction of benzylamine with cytosine, followed by the addition of methyl iodide and sodium hydroxide. The resulting compound is then purified through a series of chemical reactions to yield pure 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione. This synthesis method has been optimized and is now widely used in the production of 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione for research purposes.
科学的研究の応用
6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione has also been shown to induce apoptosis in cancer cells, which is a key mechanism for cancer treatment. Additionally, 6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione has been studied for its potential use in combination with other anti-cancer drugs to enhance their effectiveness.
特性
IUPAC Name |
6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-15(9-10-6-4-3-5-7-10)11-8-12(17)16(2)13(18)14-11/h3-8H,9H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZIQRUZSZHNRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide](/img/structure/B7498222.png)
![N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-nitrobenzamide](/img/structure/B7498223.png)
![2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B7498231.png)


![N-[2-[(dimethylamino)methyl]phenyl]-2-methylpropanamide](/img/structure/B7498259.png)

![1-methyl-6-oxo-N-[3-(2,2,2-trifluoroethoxy)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7498269.png)
![1-benzyl-N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]triazole-4-carboxamide](/img/structure/B7498270.png)
![N-[2-[[2-(3,5-dimethylpyrazol-1-yl)acetyl]amino]ethyl]-3-methoxybenzamide](/img/structure/B7498278.png)

![1-[4-(3-Methylbenzoyl)-1,4-diazepan-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B7498293.png)
![Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate](/img/structure/B7498308.png)
![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498314.png)